methyl 2-({[(2S)-1-methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamoyl}amino)benzoate
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Overview
Description
METHYL 2-[({[(1S)-1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a methoxycarbonyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({[(1S)-1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a benzoic acid derivative with a methoxycarbonyl-protected amine and a methylsulfanyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include purification steps such as recrystallization, distillation, or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({[(1S)-1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
METHYL 2-[({[(1S)-1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL 2-[({[(1S)-1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters and derivatives with methoxycarbonyl and methylsulfanyl groups. Examples include:
- METHYL 2-[(METHOXYCARBONYL)AMINO]BENZOATE
- METHYL 2-[(METHYLSULFANYL)AMINO]BENZOATE
Uniqueness
What sets METHYL 2-[({[(1S)-1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE apart is its specific combination of functional groups, which confer unique
Properties
Molecular Formula |
C15H20N2O5S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 2-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]benzoate |
InChI |
InChI=1S/C15H20N2O5S/c1-21-13(18)10-6-4-5-7-11(10)16-15(20)17-12(8-9-23-3)14(19)22-2/h4-7,12H,8-9H2,1-3H3,(H2,16,17,20)/t12-/m0/s1 |
InChI Key |
RDUOJLWTRNNEQS-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N[C@@H](CCSC)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC(CCSC)C(=O)OC |
Origin of Product |
United States |
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